molecular formula C25H26N2O4 B11522451 Ethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11522451
M. Wt: 418.5 g/mol
InChI Key: BKMFVQKUGFSMRM-UHFFFAOYSA-N
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Description

Ethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the methoxyphenyl, pyridinyl, and carboxylate groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of Ethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate, 4-methoxybenzaldehyde, and 4-pyridinecarboxaldehyde in the presence of a catalyst such as piperidine. The reaction mixture is often refluxed in ethanol, leading to the formation of the desired hexahydroquinoline derivative .

Chemical Reactions Analysis

Ethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other hexahydroquinoline derivatives. Similar compounds include:

    Ethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: This compound has a chloro substituent instead of a methoxy group, which can alter its reactivity and biological activity.

    Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: The presence of a hydroxy group can enhance hydrogen bonding and affect the compound’s solubility and reactivity.

    Ethyl 7-(4-nitrophenyl)-2-methyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: The nitro group can introduce electron-withdrawing effects, impacting the compound’s chemical behavior and biological properties.

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-pyridin-4-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H26N2O4/c1-4-31-25(29)22-15(2)27-20-13-18(16-5-7-19(30-3)8-6-16)14-21(28)24(20)23(22)17-9-11-26-12-10-17/h5-12,18,23,27H,4,13-14H2,1-3H3

InChI Key

BKMFVQKUGFSMRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=NC=C3)C(=O)CC(C2)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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